molecular formula C15H11F3O4S B6409187 3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261976-76-4

3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6409187
CAS No.: 1261976-76-4
M. Wt: 344.3 g/mol
InChI Key: QUNBIOHSDYPOPW-UHFFFAOYSA-N
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Description

3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features both a methylsulfonyl group and a trifluoromethyl group attached to a benzoic acid core

Properties

IUPAC Name

3-(3-methylsulfonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4S/c1-23(21,22)13-4-2-3-9(8-13)10-5-11(14(19)20)7-12(6-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNBIOHSDYPOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691638
Record name 3'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-76-4
Record name 3'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Methylsulfonyl Intermediate: The starting material, 3-methylsulfonylphenylboronic acid, is prepared through the reaction of phenylboronic acid with methylsulfonyl chloride under basic conditions.

    Suzuki-Miyaura Coupling: The intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 5-bromo-2-trifluoromethylbenzoic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed for reduction reactions.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.

Scientific Research Applications

3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s unique functional groups make it a valuable intermediate in the synthesis of drugs with potential anti-inflammatory, anticancer, or antiviral properties.

    Materials Science: It can be used in the development of advanced materials, such as polymers and liquid crystals, due to its ability to impart specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfonyl group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)phenylboronic acid
  • 5-Trifluoromethyl-2-bromobenzoic acid
  • 3-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both a methylsulfonyl group and a trifluoromethyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.

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